molecular formula C15H20N6S B6448134 2-(pyrrolidin-1-yl)-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine CAS No. 2427903-68-0

2-(pyrrolidin-1-yl)-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6448134
CAS No.: 2427903-68-0
M. Wt: 316.4 g/mol
InChI Key: IHFLPJRREMLTLK-UHFFFAOYSA-N
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Description

2-(pyrrolidin-1-yl)-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyrrolidine and piperazine groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-1-yl)-4-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. A common route might include:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the pyrrolidine and piperazine groups can be done through nucleophilic substitution reactions.

    Thiazole ring formation: This might involve the reaction of appropriate thioamide and haloketone precursors.

Industrial Production Methods

Industrial production would likely scale up these synthetic routes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated processes might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrolidine or piperazine rings.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the pyrimidine core.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce or modify substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halides, amines, or other nucleophiles/electrophiles.

Major Products

The major products would depend on the specific reactions and conditions used but could include various substituted pyrimidines, oxidized or reduced derivatives, and other functionalized compounds.

Scientific Research Applications

Chemistry

    Synthesis of derivatives: Used as intermediates in the synthesis of more complex molecules.

    Study of reaction mechanisms: Understanding how different substituents affect reactivity.

Biology and Medicine

    Pharmacological studies: Potential use as a lead compound in drug discovery.

    Biological assays: Testing for activity against various biological targets.

Industry

    Material science:

    Agriculture: Possible use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    2-(pyrrolidin-1-yl)-4-(piperazin-1-yl)pyrimidine: Lacks the thiazole ring.

    4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine: Lacks the pyrrolidine group.

Uniqueness

The presence of both pyrrolidine and thiazole rings in the same molecule might confer unique biological activities or chemical reactivity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6S/c1-2-7-20(6-1)14-16-4-3-13(18-14)19-8-10-21(11-9-19)15-17-5-12-22-15/h3-5,12H,1-2,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFLPJRREMLTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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